molecular formula C35H27N3O3 B4975828 N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide

N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide

Cat. No.: B4975828
M. Wt: 537.6 g/mol
InChI Key: OGKMIJCEIICKGV-UHFFFAOYSA-N
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Description

N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide is an organic compound with a complex structure that includes multiple aromatic rings and an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a cyclization reaction, followed by the introduction of phenoxyphenyl groups via nucleophilic substitution reactions. The final step often involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the phenoxyphenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar structure but includes a thiazole ring instead of an imidazole ring.

    N-(4-(4-methoxyphenyl)acetamide): This compound has a simpler structure with a single aromatic ring and an acetamide group.

Uniqueness

N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide is unique due to its complex structure, which includes multiple aromatic rings and an imidazole core

Properties

IUPAC Name

N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O3/c1-24(39)36-28-18-12-27(13-19-28)35-37-33(25-14-20-31(21-15-25)40-29-8-4-2-5-9-29)34(38-35)26-16-22-32(23-17-26)41-30-10-6-3-7-11-30/h2-23H,1H3,(H,36,39)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKMIJCEIICKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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